{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol
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Overview
Description
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol is a bicyclic acetal compound with a unique structure that includes two oxygen atoms in a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of barium oxide in dimethylformamide at elevated temperatures . The reaction conditions must be carefully controlled to prevent side reactions and ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol include:
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride: A related compound with similar structural features but different functional groups.
6,8-dioxabicyclo[3.2.1]oct-2-ene: Another bicyclic acetal with a different substitution pattern.
Uniqueness
What sets {2,6-dioxabicyclo[32Its ability to undergo a variety of chemical reactions and its utility in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
2703774-49-4 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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